molecular formula C7H13NO2 B13893825 2-[(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl]ethanol

2-[(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl]ethanol

Cat. No.: B13893825
M. Wt: 143.18 g/mol
InChI Key: LWYFANJRJTWTJQ-BQBZGAKWSA-N
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Description

2-[(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl]ethanol is a bicyclic compound that contains both oxygen and nitrogen atoms within its structure. This compound is known for its unique bicyclic framework, which makes it an interesting subject for various chemical and pharmaceutical studies.

Chemical Reactions Analysis

Types of Reactions

2-[(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl]ethanol can undergo several types of chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for oxidation and reduction reactions . The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway is followed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxygenated derivatives, while reduction reactions may produce more reduced forms of the compound.

Scientific Research Applications

2-[(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl]ethanol has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex bicyclic structures.

    Biology: Its unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Medicine: The compound’s framework is of interest for developing new pharmaceuticals.

    Industry: It can be used in the synthesis of materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism by which 2-[(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl]ethanol exerts its effects involves its interaction with molecular targets and pathways. The bicyclic structure allows it to fit into specific enzyme active sites, potentially inhibiting or modifying their activity. This interaction can lead to various biological effects, depending on the target enzyme or pathway.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl]ethanol stands out due to its specific substitution pattern and the presence of an ethanol group, which can influence its reactivity and interactions with other molecules. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

2-[(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl]ethanol

InChI

InChI=1S/C7H13NO2/c9-2-1-8-4-7-3-6(8)5-10-7/h6-7,9H,1-5H2/t6-,7-/m0/s1

InChI Key

LWYFANJRJTWTJQ-BQBZGAKWSA-N

Isomeric SMILES

C1[C@H]2CN([C@@H]1CO2)CCO

Canonical SMILES

C1C2CN(C1CO2)CCO

Origin of Product

United States

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